molecular formula C11H17Cl2N3O B12795301 2-Piperazinecarboxanilide, dihydrochloride CAS No. 36385-56-5

2-Piperazinecarboxanilide, dihydrochloride

Cat. No.: B12795301
CAS No.: 36385-56-5
M. Wt: 278.18 g/mol
InChI Key: XDASIVGQIOWAPZ-UHFFFAOYSA-N
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Description

2-Piperazinecarboxanilide, dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxanilide, dihydrochloride typically involves the reaction of piperazine with an appropriate carboxylic acid derivative. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxanilide, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Piperazinecarboxanilide, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxanilide, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-Piperazinecarboxanilide, dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

36385-56-5

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

N-phenylpiperazine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9;;/h1-5,10,12-13H,6-8H2,(H,14,15);2*1H

InChI Key

XDASIVGQIOWAPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C(=O)NC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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